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Compound of Interest

Compound Name: Sulfuryl chloride fluoride

Cat. No.: B080308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of α-

chloro ketones from silyl enol ethers. This transformation is a cornerstone in organic synthesis,

offering a versatile route to key intermediates for the construction of complex molecules,

including pharmaceuticals and natural products. The α-chloro ketone moiety serves as a

valuable electrophilic handle for the introduction of various functionalities through nucleophilic

substitution.

This document outlines several common and effective methods for the α-chlorination of silyl

enol ethers, including the use of sulfuryl chloride, transition metal chlorides (Copper(II) and

Iron(III)), and an enantioselective approach utilizing N-chlorosuccinimide (NCS) with a chiral

squaramide catalyst.

General Reaction Scheme
The conversion of a silyl enol ether to an α-chloro ketone proceeds via the electrophilic attack

of a chlorine source on the electron-rich double bond of the silyl enol ether. The subsequent

collapse of the intermediate and loss of the silyl group furnishes the corresponding α-chloro

ketone.

Caption: General transformation of a silyl enol ether to an α-chloro ketone.
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Data Presentation: Comparison of Chlorination
Methods
The following table summarizes the quantitative data for different methods of α-chlorination of

silyl enol ethers, allowing for easy comparison of their efficacy across various substrates.
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Experimental Protocols
Method 1: α-Chlorination using Sulfuryl Chloride
This protocol is adapted from the work of Olah, G. A.; Wu, A.; Farooq, O. J. Org. Chem.1984,

49 (11), 2056–2057.
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Start

Dissolve silyl enol ether
in dry CH₂Cl₂ under N₂

Cool solution to -78 °C
(dry ice/acetone bath)

Add sulfuryl chloride
dropwise via syringe

Stir at -78 °C for 30 min

Quench with cold saturated
aqueous NaHCO₃ solution

Warm to room temperature

Extract with CH₂Cl₂

Dry organic layer over Na₂SO₄

Concentrate in vacuo

Purify by column chromatography
(silica gel)

Obtain α-chloro ketone

Click to download full resolution via product page

Caption: Workflow for α-chlorination using sulfuryl chloride.
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Detailed Protocol:

A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is

charged with the silyl enol ether (1.0 mmol).

Dry dichloromethane (CH₂Cl₂, 10 mL) is added, and the solution is cooled to -78 °C using a

dry ice/acetone bath.

Sulfuryl chloride (1.1 mmol, 1.1 equiv) is added dropwise to the stirred solution via a syringe.

The reaction mixture is stirred at -78 °C for 30 minutes.

The reaction is quenched by the slow addition of cold saturated aqueous sodium bicarbonate

(NaHCO₃) solution (10 mL).

The mixture is allowed to warm to room temperature, and the layers are separated.

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired α-chloro ketone.

Method 2: α-Chlorination using Copper(II) Chloride or
Iron(III) Chloride
This protocol is based on the publication by Ito, Y.; Hirao, T.; Saegusa, T. J. Org. Chem.1978,

43 (5), 1011–1013.[1]

Workflow:
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Start
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Stir at room temperature
for 2 hours

Pour into cold water

Extract with diethyl ether

Wash with water and brine

Dry organic layer over MgSO₄

Concentrate in vacuo

Purify by distillation or
column chromatography

Obtain α-chloro ketone
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Caption: Workflow for α-chlorination using CuCl₂ or FeCl₃.
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Detailed Protocol:

In a round-bottom flask, anhydrous copper(II) chloride (CuCl₂, 2.2 mmol, 2.2 equiv) or

anhydrous iron(III) chloride (FeCl₃, 2.2 mmol, 2.2 equiv) is suspended in dry

dimethylformamide (DMF, 10 mL).

The silyl enol ether (1.0 mmol) is added to the suspension at room temperature with vigorous

stirring.

The reaction mixture is stirred at room temperature for 2 hours.

The mixture is then poured into a separatory funnel containing cold water (50 mL) and

diethyl ether (50 mL).

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

The combined organic layers are washed with water and brine, then dried over anhydrous

magnesium sulfate (MgSO₄).

The solvent is removed under reduced pressure, and the residue is purified by distillation or

flash column chromatography to yield the α-chloro ketone.

Method 3: Enantioselective α-Chlorination using NCS
and a Squaramide Catalyst
This protocol is adapted from the work of Reisman, S. E.; Doyle, A. G.; Jacobsen, E. N. J. Am.

Chem. Soc.2008, 130 (23), 7198–7199.[2]
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Caption: Proposed mechanism for enantioselective α-chlorination.

Detailed Protocol:

To a vial charged with the chiral squaramide catalyst (0.02 mmol, 10 mol%) is added a

solution of the silyl enol ether (0.2 mmol) in a mixture of methyl tert-butyl ether (MTBE, 2.7

mL) and hexanes (0.3 mL).

The solution is cooled to -30 °C.

N-Chlorosuccinimide (NCS, 0.22 mmol, 1.1 equiv) is added in one portion.

The reaction mixture is stirred at -30 °C for 18 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b080308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is then quenched with saturated aqueous sodium thiosulfate solution.

The mixture is extracted with diethyl ether, and the combined organic layers are washed with

brine and dried over anhydrous sodium sulfate.

After filtration and concentration, the crude product is purified by flash chromatography on

silica gel to afford the enantioenriched α-chloro ketone. The enantiomeric excess is

determined by chiral HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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